![molecular formula C8H8N2O B1588869 Imidazo[1,2-a]pyridin-5-ylmethanol CAS No. 167884-17-5](/img/structure/B1588869.png)

Imidazo[1,2-a]pyridin-5-ylmethanol

説明

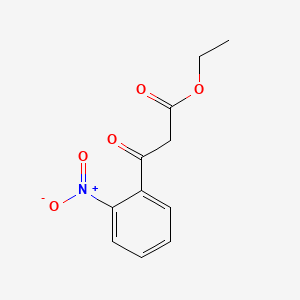

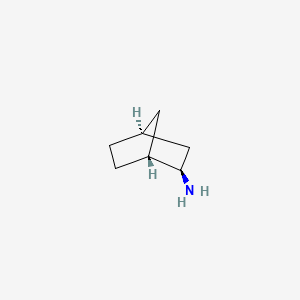

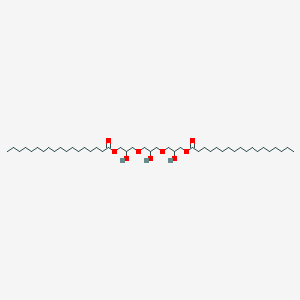

Imidazo[1,2-a]pyridin-5-ylmethanol is a chemical compound with the molecular formula C8H8N2O and a molecular weight of 148.16 . It is a solid substance at room temperature .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridin-5-ylmethanol has been a subject of intense research . A large number of transformations are now available to conveniently access imidazo[1,2-a]pyridine from readily available starting materials . This includes strategies involving cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .Molecular Structure Analysis

The InChI code for Imidazo[1,2-a]pyridin-5-ylmethanol is 1S/C8H8N2O/c11-6-7-2-1-3-8-9-4-5-10(7)8/h1-5,11H,6H2 .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .Physical And Chemical Properties Analysis

Imidazo[1,2-a]pyridin-5-ylmethanol is a solid substance at room temperature .科学的研究の応用

Medicinal Chemistry Applications

Imidazo[1,2-a]pyridin-5-ylmethanol derivatives are central to the development of novel therapeutic agents, owing to their diverse pharmacological activities. The structural motif of imidazo[1,2-a]pyridin-5-ylmethanol is a key component in the synthesis of potent kinase inhibitors like ponatinib, highlighting the resurgence of interest in exploring new derivatives for therapeutic applications (Amanda Garrido et al., 2021). These derivatives play a significant role in the design of selective inhibitors for the p38 mitogen-activated protein (MAP) kinase, which is crucial in controlling proinflammatory cytokine release (T. Scior et al., 2011). This highlights their potential in treating inflammatory diseases.

Synthetic Biology and Chemistry

Imidazo[1,2-a]pyridin-5-ylmethanol scaffolds are instrumental in synthetic biology for developing unnatural base pairs, expanding the genetic code. These bases have been recognized for their shape complementarity and enhanced stacking ability, pivotal in DNA replication and PCR amplification processes (Noriko Saito-Tarashima et al., 2018). Furthermore, the versatility of imidazo[1,2-a]pyridin-5-ylmethanol derivatives in organic synthesis and drug development is underscored by their role in forming metal complexes, serving as catalysts, and displaying varied biological activities including anticancer and antibacterial effects (Dongli Li et al., 2019).

Materials Science

In materials science, imidazo[1,2-a]pyridin-5-ylmethanol derivatives contribute to the development of ionic liquid-modified materials for solid-phase extraction and chromatography, demonstrating the potential of these compounds in enhancing the specificity and efficiency of analytical methods (L. Vidal et al., 2012).

Safety And Hazards

将来の方向性

Imidazo[1,2-a]pyridines have great potential in several research areas, from materials science to the pharmaceutical field . In recent years, many promising innovations have been reported in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging .

特性

IUPAC Name |

imidazo[1,2-a]pyridin-5-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c11-6-7-2-1-3-8-9-4-5-10(7)8/h1-5,11H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTTSIZUFZZFCTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN2C(=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10456074 | |

| Record name | Imidazo[1,2-a]pyridin-5-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10456074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imidazo[1,2-a]pyridin-5-ylmethanol | |

CAS RN |

167884-17-5 | |

| Record name | Imidazo[1,2-a]pyridin-5-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10456074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Phenylbenzo[d]isoxazol-3-amine](/img/structure/B1588786.png)

![Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1588806.png)